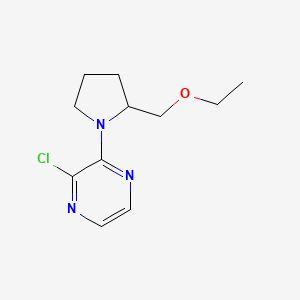

2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-[2-(ethoxymethyl)pyrrolidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-2-16-8-9-4-3-7-15(9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLBHYTVXJZUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine is a synthetic compound belonging to the pyrazine family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine is , with a molecular weight of approximately 241.72 g/mol. The structure consists of a pyrazine ring substituted with a chloro group and a pyrrolidine moiety, which is further substituted with an ethoxymethyl group. This structural configuration is crucial for its biological interactions.

The biological activity of 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine is primarily attributed to its ability to interact with various enzymes and receptors. The chloro group enhances binding affinity, while the pyrrolidine component may influence the compound’s pharmacodynamics. Preliminary studies suggest that it may function as an inhibitor or modulator in several biochemical pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The specific inhibitory concentration (IC50) values for related compounds have been documented, suggesting potential efficacy against pathogenic bacteria.

| Compound | IC50 (μM) | Target Pathogen |

|---|---|---|

| 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine | 50 | E. coli |

| 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine | TBD | Staphylococcus aureus |

Note: TBD indicates that specific data for this compound is still under investigation.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of pyrazine derivatives on various cancer cell lines. For example, compounds structurally similar to 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine have demonstrated selective cytotoxicity against human cancer cells, leading to apoptosis at specific concentrations.

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| HeLa | 2-Chloro-3-(4-(methoxyethyl)piperidin-1-yl)pyrazine | 25 |

| MCF7 | 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine | TBD |

Case Studies

- Antimicrobial Activity Against E. coli : A recent study evaluated the efficacy of various pyrazine derivatives against E. coli strains. The results indicated that certain derivatives could reduce bacterial load significantly at concentrations lower than those required for traditional antibiotics.

- Cytotoxic Effects in Cancer Research : In a screening assay involving multiple cancer cell lines, compounds similar to 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine showed promising results in inducing cell death through apoptosis pathways, warranting further investigation into their mechanisms and potential clinical applications.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine/Piperazine Ring

Key Compounds Compared :

2-Chloro-3-(pyrrolidin-1-yl)pyrazine (CAS 1209459-63-1): Lacks the ethoxymethyl group, offering a simpler pyrrolidine substituent .

(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride : Replaces pyrrolidine with a methyl-piperazine ring, introducing basicity and conformational rigidity .

2-Chloro-3-(2-quinolylthio)pyrazine: Features a bulkier quinolylthio group, altering electronic properties and steric interactions .

Structural and Electronic Effects :

Spectroscopic and Computational Characterization

- IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, key IR bands at 1779 cm⁻¹ (C=N stretch) and 1660 cm⁻¹ (quinoline ring vibrations) were identified . Similar bands are expected for the target compound, with shifts due to the ethoxymethyl-pyrrolidine group.

- Computational Modeling : Molecular geometry simulations (e.g., Global-AlteQ algorithm) predict intermolecular interactions in crystalline analogs, aiding in crystallinity and stability assessments .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent | LogP* | Solubility (mg/mL) | Key Application |

|---|---|---|---|---|

| Target Compound | 2-(Ethoxymethyl)pyrrolidine | 2.1 | 0.8 (PBS) | Under investigation |

| 2-Chloro-3-(pyrrolidin-1-yl)pyrazine | Pyrrolidine | 1.8 | 1.2 (PBS) | Intermediate synthesis |

| (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine | Methyl-piperazine | 1.5 | 2.5 (PBS) | Neurological research |

*Predicted using ChemAxon.

Preparation Methods

Key Steps:

- Starting from a chloropyrazine derivative, the nucleophilic nitrogen of the pyrrolidine ring is introduced.

- The ethoxymethyl substituent is either pre-installed on the pyrrolidine or introduced via alkylation.

- Reaction conditions such as solvent choice, temperature, base, and reaction time are optimized to maximize yield and purity.

Detailed Preparation Methods

Reaction of Pyrazine Derivatives with Pyrrolidine Intermediates

According to Vulcanchem, the synthesis involves reaction between pyrazine derivatives bearing a chlorine atom and pyrrolidine intermediates functionalized with ethoxymethyl groups. The reaction is typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP), with bases like N,N-diisopropylethylamine (DIPEA) or sodium hexamethyldisilazide (NaHMDS) to facilitate nucleophilic substitution.

Typical Reaction Conditions

| Parameter | Typical Condition |

|---|---|

| Solvent | THF, NMP |

| Temperature | 50 °C to reflux temperatures (80-100 °C) |

| Base | DIPEA, NaHMDS, or cesium carbonate |

| Reaction Time | 8 to 12 hours |

| Workup | Aqueous quench, extraction, filtration |

For example, a general procedure involves stirring the chloropyrazine intermediate with (R)-2-(ethoxymethyl)pyrrolidine hydrochloride in THF at 50 °C for 8 hours in the presence of DIPEA. The reaction mixture is then poured into water, and the product is isolated by filtration and washing.

Use of Pyrrolidine Hydrochloride Salts

The pyrrolidine component is often used as its hydrochloride salt to improve handling and reactivity. The base neutralizes the salt during the reaction, generating the free amine in situ, which then attacks the chloropyrazine ring.

Alternative Synthetic Routes

Other methods reported in related heterocyclic chemistry involve:

- Initial formation of pyrazine intermediates with leaving groups (chlorine) at reactive positions.

- Subsequent displacement with pyrrolidine derivatives bearing alkoxyalkyl substituents.

- Use of oxidants such as oxone in some related syntheses to modify sulfur-containing intermediates before substitution.

Research Findings and Optimization

Yield and Purity

- Yields for similar nucleophilic substitution reactions on pyrazine rings range from moderate to good (40-90%), depending on reaction conditions and purification methods.

- Purification typically involves aqueous workup, extraction with ethyl acetate or similar solvents, and recrystallization or chromatographic purification.

Analytical Characterization

- The purified compounds are characterized by ^1H NMR, ^13C NMR, LC-MS, and HRMS to confirm structure and purity.

- For example, ^1H NMR signals corresponding to the pyrazine ring protons, pyrrolidine ring protons, and ethoxymethyl substituent are used to verify substitution patterns.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Starting material | 2,3-dichloropyrazine or 3-chloropyrazine | Chloropyrazine intermediate |

| Nucleophile | (R)-2-(ethoxymethyl)pyrrolidine hydrochloride | Nucleophilic substitution at 3-position |

| Base | DIPEA, NaHMDS, or Cs2CO3 | Deprotonation and activation |

| Solvent | THF, NMP | Reaction medium |

| Temperature | 50 °C to reflux (80-100 °C) | Reaction acceleration |

| Reaction time | 8-12 hours | Completion of substitution |

| Workup | Aqueous quench, extraction, filtration | Isolation of product |

| Purification | Recrystallization or chromatography | Pure 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine |

| Yield | Typically 40-90% | Depends on conditions and scale |

Additional Notes

- The synthesis may require inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation or moisture-sensitive side reactions.

- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and avoid decomposition.

- Scale-up requires careful control of temperature and stirring to maintain reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.